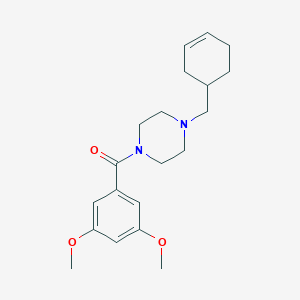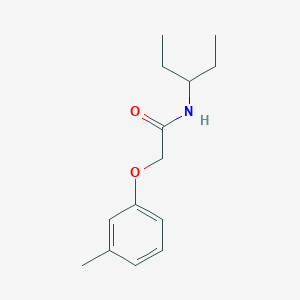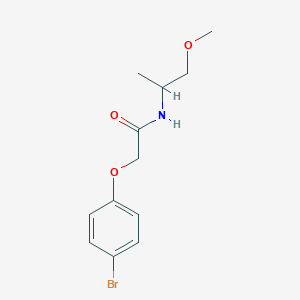![molecular formula C20H21FN2O3 B247875 1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247875.png)
1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluoro-benzoyl group attached to a piperazine ring, which is further linked to a tolyloxy-ethanone moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone typically involves multiple steps, starting with the preparation of the fluoro-benzoyl piperazine intermediate. This intermediate is then reacted with a tolyloxy-ethanone derivative under specific conditions to yield the final product. Common synthetic routes include:
Nucleophilic Substitution: The fluoro-benzoyl group is introduced via nucleophilic substitution reactions, where a suitable nucleophile attacks the benzoyl chloride derivative.
Coupling Reactions: The piperazine ring is coupled with the fluoro-benzoyl group using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Etherification: The final step involves the etherification of the piperazine derivative with the tolyloxy-ethanone moiety under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where nucleophiles replace the fluoro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.
Biological Research: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes, in the body. The fluoro-benzoyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. This modulation can result in various pharmacological effects, depending on the target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- **1-[4-(Aminomethyl)benzoyl]-5’-fluoro-1’H-spiro[piperidine-4,2’-quinazolin]-4’-amine
- **2-Methyl-2-propanyl 4-{2-fluoro-5-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]benzoyl}-1-piperazinecarboxylate
Uniqueness
1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone is unique due to its specific combination of a fluoro-benzoyl group with a piperazine ring and a tolyloxy-ethanone moiety. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C20H21FN2O3 |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
1-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone |
InChI |
InChI=1S/C20H21FN2O3/c1-15-5-4-6-16(13-15)26-14-19(24)22-9-11-23(12-10-22)20(25)17-7-2-3-8-18(17)21/h2-8,13H,9-12,14H2,1H3 |
Clave InChI |
ADBLESKPXQHHLN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3F |
SMILES canónico |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Sec-butyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247794.png)
![1-[4-[(4-Ethylphenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B247796.png)
![1-(Phenylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B247798.png)
![2-Phenyl-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone](/img/structure/B247802.png)

![1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B247804.png)
![1-(4-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247805.png)
![1-(PYRIDINE-4-CARBONYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B247806.png)
![2-(4-Bromophenoxy)-1-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B247807.png)
![1-[4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B247809.png)
![1-(3-Methylbenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B247810.png)
![2-(4-Methoxyphenoxy)-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B247812.png)


